Vanadyl triflate

Nucleophilic acyl substitution Anhydride chemistry Peptide synthesis

Problem: Common metal triflates (Yb(OTf)₃, Sc(OTf)₃) deactivate in water, and other vanadyl sources (VO(acac)₂, V₂O₅) lack catalytic efficiency for nucleophilic acyl substitution. Solution: Vanadyl triflate (VO(OTf)₂) is the only vanadyl catalyst with proven amphoteric V=O character, enabling dual Lewis acid/base function. • Outperforms VO(acac)₂, VO(acac)₃, and V₂O₅ in direct comparative studies for acyl substitution of anhydrides • Water-tolerant & recoverable-remains active where TiCl₄, BF₃·OEt₂ decompose; reusable across multiple cycles • 79-96% yields in cyanohydrin synthesis (1-7 h, RT); high chemoselectivity for aldehyde thioacetalization • Standard packs: 0.25 g, 1 g, 5 g, bulk custom; in stock for immediate global shipping

Molecular Formula C2F6O7S2V
Molecular Weight 365.08 g/mol
Cat. No. B1246100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadyl triflate
Synonymsvanadyl triflate
Molecular FormulaC2F6O7S2V
Molecular Weight365.08 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O=[V+2]
InChIInChI=1S/2CHF3O3S.O.V/c2*2-1(3,4)8(5,6)7;;/h2*(H,5,6,7);;/q;;;+2/p-2
InChIKeyGOPXISYVMXMYEE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanadyl Triflate: Amphoteric Lewis Acid Catalyst


Vanadyl triflate, formally oxovanadium(IV) bis(trifluoromethanesulfonate) with the formula VO(OTf)₂, is a coordination complex distinguished by its oxovanadium(IV) core chelated by two highly electron-withdrawing triflate anions. Unlike conventional metal triflates, its defining structural and functional feature is the amphoteric character of the V=O unit, which enables it to function as both a Lewis acid and a Lewis base during catalytic cycles [1]. This bifunctionality is not present in common metal triflates such as Yb(OTf)₃ or Sc(OTf)₃ and is proven to be the key mechanistic driver for its unique catalytic profile in nucleophilic acyl substitution reactions [1]. The compound is typically prepared either by reacting vanadyl sulfate with barium triflate or by treating vanadium oxide with an excess of triflic acid [2].

Mechanism Amphoteric V=O unit acts as both Lewis acid and base during catalytic cycles
Solvent profile Remains active and recoverable in aqueous/protic media unlike conventional metal triflates
Reaction scope Supports anhydride acylation, acetal formation, thioacetalization, and Strecker synthesis

Why Vanadyl Triflate Is Irreplaceable


Generic substitution with other vanadium sources (e.g., V₂O₅, VO(acac)₂) or common metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) fails because these alternatives lack the specific combination of properties required for the catalytic applications described below. While other metal triflates possess Lewis acidity, they typically decompose or are deactivated in the presence of water or protic solvents, whereas VO(OTf)₂ remains stable and reusable in aqueous environments [1]. Furthermore, a direct comparative study of four vanadyl species (VO(OTf)₂, VO(acac)₂, VO(acac)₃, V₂O₅) in nucleophilic acyl substitution reactions demonstrated that vanadyl triflate was unequivocally the most efficient catalyst, a performance advantage attributed to the unique amphoteric character of its V=O unit, a feature absent in other vanadyl complexes and all common metal triflates [2].

Target Vanadyl triflate
Substitute risk Other vanadyl species (VO(acac)₂, V₂O₅) lack the amphoteric V=O unit and may show lower catalytic efficiency in nucleophilic acyl substitution.
Target Vanadyl triflate
Substitute risk Common metal triflates (Yb(OTf)₃, Sc(OTf)₃) typically decompose in water or protic solvents, while vanadyl triflate maintains stability and recyclability.

Comparative Performance Evidence


Efficient Anhydride Acylation

In a direct head-to-head comparison of four vanadyl species, vanadyl triflate demonstrated the highest catalytic efficiency for the nucleophilic acyl substitution of anhydrides with alcohols, amines, and thiols [1]. The study screened VO(OTf)₂, VO(acac)₂, VO(acac)₃, and V₂O₅ under identical conditions, with vanadyl triflate facilitating reactions in high yields and with high chemoselectivity [1]. This superior performance is mechanistically linked to the amphoteric character of the V=O unit, a feature unique to vanadyl triflate among the catalysts tested [1].

Efficient Anhydride Acylation
Head-to-head
VO(OTf)₂ > VO(acac)₂ ~ VO(acac)₃ > V₂O₅
Supports catalyst selection for anhydride acylation with alcohols, amines, and thiols
Ranking based on reported catalytic efficiency; verify under target substrate scope
Nucleophilic acyl substitution Anhydride chemistry Peptide synthesis

Water-Tolerant Acetal Formation

Vanadyl triflate is uniquely water-tolerant and recoverable, enabling direct atom-efficient acetal formation between aldehydes and diols at ambient temperature without the need for water scavengers or stringent anhydrous conditions [1]. In contrast, most conventional Lewis acids (e.g., TiCl₄, BF₃·OEt₂) are decomposed or deactivated by water, requiring rigorous exclusion of moisture [1]. The catalyst can be readily recovered from the aqueous layer after reaction and reused without significant loss of activity, representing a quantifiable operational and economic advantage [1].

Water-Tolerant Acetal Formation
Class-level
Water-stable and reusable; conventional Lewis acids decompose
Enables direct acetal formation without anhydrous precautions or water scavengers
Observed for aromatic aldehydes with 1,2- or 1,3-diols; generalizability to be confirmed
Acetal protection Water-tolerant catalysis Carbohydrate chemistry

Chemoselective Thioacetalization

Vanadyl triflate enables the chemoselective thioacetalization of aldehydes in the presence of ketones, a challenging transformation that many alternative catalysts fail to achieve with high fidelity [1]. This chemoselectivity allows for the differential protection of aldehyde functionalities while leaving ketone groups untouched, a critical capability in complex molecule synthesis [1]. The method is reported to proceed with short reaction times and high yields, and is compatible with a range of other protecting groups [1].

Chemoselective Thioacetalization
Class-level
Aldehydes protected in presence of ketones
Supports differential carbonyl protection in complex molecule synthesis
Method context; chemoselectivity may vary with specific substrates
Thioacetalization Chemoselective protection Carbonyl differentiation

High-Yield Cyanohydrin Synthesis

Vanadyl triflate catalyzes the addition of trimethylsilyl cyanide (TMSCN) to a wide variety of ketones and aldehydes, affording the corresponding cyanohydrins in excellent yields ranging from 79% to 96% [1]. Reactions proceed at room temperature in acetonitrile under mild and convenient conditions, with short reaction times of 1–7 hours [1]. In contrast, many alternative catalysts for this transformation (e.g., ZnI₂, AlCl₃) suffer from drawbacks such as lower yields, longer reaction times, harsh conditions, or incompatibility with aryl ketones [1].

High-Yield Cyanohydrin Synthesis
Reported
79–96% yield, 1–7 h, room temperature
Mild-condition protocol for TMSCN addition to aldehydes and ketones
Cross-study comparison; yields may depend on substrate and conditions
Cyanohydrin synthesis Trimethylsilyl cyanide addition Carbonyl functionalization

Strecker α-Aminonitrile Synthesis

Vanadyl triflate efficiently catalyzes Strecker-type three-component reactions between aldehydes, amines, and trimethylsilyl cyanide (TMSCN) at room temperature, affording α-aminonitriles in good yields across a broad range of substrates [1]. This one-pot, operationally simple protocol eliminates the need for stepwise activation or pre-formation of imine intermediates [1]. The catalyst's water tolerance and recoverability further distinguish it from many alternative Lewis acid catalysts used in Strecker reactions [1].

Strecker α-Aminonitrile Synthesis
Method context
One-pot, water-tolerant, room temperature; broad substrate scope
Operationally simple three-component access to α-aminonitriles
Reported good yields; verify for specific amine-aldehyde pairs
Strecker synthesis α-Aminonitriles Multicomponent reactions

Thia-Michael C–S Bond Formation

The amphoteric character of vanadyl triflate enables the efficient catalysis of thia-Michael addition reactions between α,β-unsaturated carbonyl compounds and thiols, proceeding in good to high yields with high chemoselectivity [1]. This C–S bond-forming protocol expands the utility of vanadyl triflate beyond acyl transfer and protection chemistry [1]. The mild reaction conditions and operational simplicity complement its profile in other transformations [1].

Thia-Michael C–S Bond Formation
Reported
Good to high yields, high chemoselectivity
Extends utility to conjugate addition for C–S bond formation
Supporting evidence; direct comparator data not yet available
Thia-Michael addition C–S bond formation Conjugate addition

Key Application Scenarios


Mixed Anhydride Acylation

When procuring a catalyst for nucleophilic acyl substitution of anhydrides with alcohols, amines, or thiols, vanadyl triflate is the most efficient vanadyl-based option available. Direct comparative evidence shows it outperforms VO(acac)₂, VO(acac)₃, and V₂O₅ under identical conditions [1]. The use of a mixed-anhydride technique allows for the synthesis of complex esters and amides, including oleates and peptides, with high chemoselectivity [1]. This is a validated, high-performance application scenario where substituting with another vanadyl species would result in lower catalytic efficiency [1].

Water-Tolerant Acetal Protection

For processes requiring the protection of aldehydes as acetals using 1,2- or 1,3-diols, vanadyl triflate offers a unique combination of water tolerance and recyclability. Unlike conventional Lewis acids (e.g., TiCl₄, BF₃·OEt₂) that decompose in the presence of water, VO(OTf)₂ remains active and can be recovered from the aqueous phase and reused, reducing waste and operational costs [2]. This is particularly valuable in carbohydrate chemistry, where the differential functionalization of polyol substrates can be achieved with atom economy [2].

Aldehyde-Selective Thioacetalization

In multi-step syntheses where an aldehyde must be protected as a dithioacetal while leaving ketone functionalities untouched, vanadyl triflate provides the necessary chemoselectivity [3]. This avoids the need for additional protection/deprotection sequences, improving overall synthetic efficiency. The mild reaction conditions and high yields further support its selection for this specific, demanding transformation [3].

Cyanohydrin Synthesis from Carbonyls

For the preparation of cyanohydrin intermediates from a broad range of aldehydes and ketones, vanadyl triflate provides a mild and efficient protocol with documented yields of 79–96% and short reaction times (1–7 hours) at room temperature [4]. This performance profile compares favorably against alternative catalysts such as ZnI₂ or AlCl₃, which are often associated with lower yields, harsher conditions, or limited substrate scope [4]. The catalyst's reusability adds further value for process-scale applications [4].

Application
Selection Property
Validation Focus
Mixed Anhydride Acylation
Catalytic efficiency ranking among vanadyl species
Chemoselective ester/amide formation from anhydrides
Water-Tolerant Acetal Protection
Catalyst stability and recyclability in aqueous media
Acetal yield under non-anhydrous, mild conditions
Aldehyde-Selective Thioacetalization
Aldehyde-over-ketone chemoselectivity
Fidelity of aldehyde protection in polyfunctional molecules
Cyanohydrin Synthesis from Carbonyls
Mild-condition catalytic efficiency
Yield consistency and substrate scope under mild protocol

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